Product packaging for Methapyrilene Hydrochloride(Cat. No.:CAS No. 135-23-9)

Methapyrilene Hydrochloride

Cat. No.: B1676371
CAS No.: 135-23-9
M. Wt: 297.8 g/mol
InChI Key: BONORRGKLJBGRV-UHFFFAOYSA-N
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Description

Methapyrilene hydrochloride appears as white crystalline powder or solid with a faint odor. Bitter taste. pH (aqueous solution) 5.5. (NTP, 1992)
This compound is a hydrochloride that is the monohydrochloride salt of methapyrilene. It has a role as a H1-receptor antagonist, an anti-allergic agent, a sedative and a carcinogenic agent. It is functionally related to a methapyrilene.
This compound is a small molecule drug with a maximum clinical trial phase of IV. It was withdrawn in at least one region.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19N3S.ClH<br>C14H20ClN3S B1676371 Methapyrilene Hydrochloride CAS No. 135-23-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine;hydrochloride
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InChI

InChI=1S/C14H19N3S.ClH/c1-16(2)9-10-17(12-13-6-5-11-18-13)14-7-3-4-8-15-14;/h3-8,11H,9-10,12H2,1-2H3;1H
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InChI Key

BONORRGKLJBGRV-UHFFFAOYSA-N
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Canonical SMILES

CN(C)CCN(CC1=CC=CS1)C2=CC=CC=N2.Cl
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Molecular Formula

C14H19N3S.ClH, C14H20ClN3S
Record name METHAPYRILENE HYDROCHLORIDE
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DSSTOX Substance ID

DTXSID0020818
Record name Methapyrilene hydrochloride
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Molecular Weight

297.8 g/mol
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Physical Description

Methapyrilene hydrochloride appears as white crystalline powder or solid with a faint odor. Bitter taste. pH (aqueous solution) 5.5. (NTP, 1992)
Record name METHAPYRILENE HYDROCHLORIDE
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Solubility

>44.7 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992)
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CAS No.

135-23-9
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Record name 1,2-Ethanediamine, N1,N1-dimethyl-N2-2-pyridinyl-N2-(2-thienylmethyl)-, hydrochloride (1:1)
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Melting Point

324 °F (NTP, 1992)
Record name METHAPYRILENE HYDROCHLORIDE
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Historical Context and Regulatory Landscape of Methapyrilene Hydrochloride Research

Discovery and Early Pharmacological Characterization

Methapyrilene (B1676370) was developed in the early 1950s and belongs to the pyridine (B92270) chemical class of antihistamines and anticholinergics. wikipedia.orgncats.io As a histamine (B1213489) H1-receptor antagonist, it competitively blocks the effects of histamine at receptor sites. nih.gov This action provided relief from allergy and cold symptoms, typically within 15 to 30 minutes of oral administration, with effects lasting for 4 to 6 hours. nih.gov

One of the notable characteristics of methapyrilene was its pronounced sedative effect. wikipedia.org This property led to its primary application as an active ingredient in over-the-counter sleep aids rather than for its antihistaminic properties alone. wikipedia.orgncats.io

Introduction to Pharmaceutical Preparations

Methapyrilene hydrochloride was widely available as an active ingredient in numerous over-the-counter medications for colds, allergies, and insomnia. wikipedia.orgnih.gov It was a key component in popular sleep-aid formulations such as Sominex, Nytol, and Sleep-Eze, often in combination with scopolamine. wikipedia.orgncats.io It was also the sedative ingredient in Excedrin PM. wikipedia.org In the United Kingdom, it was marketed under the trade names Co-Pyronil and Histadyl EC. wikipedia.orgncats.io The hydrochloride and fumarate (B1241708) salts of methapyrilene were commonly used in these preparations. nih.govpharmaffiliates.com

Identification as a Potential Carcinogen and Subsequent Withdrawal

The widespread use of methapyrilene came to an abrupt halt in the late 1970s following the emergence of evidence linking it to cancer. wikipedia.orgdrugbank.com

Key Studies Leading to Regulatory Action

In the mid to late 1970s, studies in rats raised concerns that this compound was a potent hepatocarcinogen, causing liver tumors. wikipedia.orgnih.gov A pivotal study by the National Cancer Institute (NCI) provided data that led the U.S. Food and Drug Administration (FDA) to conclude that methapyrilene is a potent carcinogen in animals and a potential human carcinogen. researchgate.net The research, later published in 1980, detailed the induction of liver tumors in rats following chronic oral administration of this compound. wikipedia.orgresearchgate.net Specifically, studies on Fischer rats showed that feeding them this compound led to the development of liver neoplasms, primarily hepatocellular carcinomas and cholangiocarcinomas, with over half of the cases showing metastases. nih.gov

Further research into the mechanism of its carcinogenicity suggested it was a non-genotoxic carcinogen, meaning it did not directly cause mutations in DNA. nih.govmedkoo.com Instead, it was proposed that methapyrilene's ability to induce S-phase DNA synthesis and increase the number of mitochondria in liver cells might be a possible non-genotoxic mechanism for its carcinogenicity. nih.gov

International Regulatory Responses

In response to the mounting evidence of its carcinogenic potential, regulatory agencies in several countries took action. In May and June of 1979, manufacturers in the United States voluntarily withdrew methapyrilene-containing drug products from the market at the request of the FDA. nih.govdrugbank.comdrugbank.com Subsequently, products containing methapyrilene were considered misbranded and new drugs, requiring agency approval that was not granted. researchgate.net The FDA officially classified methapyrilene fumarate and this compound as nonmonograph ingredients. researchgate.net

Beyond the United States, methapyrilene was also banned in Canada and Great Britain. nih.govwikipedia.org

Reformulation of Products with Analogues

Following the withdrawal of methapyrilene, many over-the-counter products were reformulated with a structurally similar analogue, pyrilamine (B1676287) maleate (B1232345). nih.gov This substitution allowed for the continued availability of sleep-aid and allergy medications without the carcinogenic risk associated with methapyrilene. nih.gov Studies on pyrilamine maleate in rats and mice showed no clear carcinogenic response, supporting its use as a safer alternative. nih.gov

Pharmacological and Receptor Binding Research

Histamine (B1213489) H1-Receptor Antagonism

Methapyrilene (B1676370) hydrochloride is a first-generation antihistamine belonging to the ethylenediamine (B42938) chemical class. nih.govslideshare.net Its primary pharmacological action is the antagonism of the histamine H1-receptor. nih.gov As an H1-receptor antagonist, methapyrilene functions by selectively binding to H1 receptors without activating them, thereby blocking the actions of endogenous histamine. nih.gov This mechanism interferes with the agonist action of histamine, which is responsible for mediating inflammatory processes and allergic reactions. researchgate.net

Research has demonstrated that methapyrilene exhibits a potent affinity for the histamine H1-receptor. This high affinity is quantified by its low dissociation constant (Ki), which has been reported to be 4.5 nM. nist.gov A lower Ki value signifies a stronger binding affinity between the ligand (methapyrilene) and the receptor. This potent antagonism is responsible for its efficacy in attenuating the symptoms of allergic conditions by preventing histamine-induced effects such as increased capillary permeability and smooth muscle contraction. nih.gov Studies in humans have confirmed its antihistaminic effect, as demonstrated by the reduction of histamine-provoked skin wheals following administration. nih.gov

ParameterValueSource
Receptor Target Histamine H1-Receptor nih.gov
Mechanism of Action Competitive Antagonist nih.govresearchgate.net
Binding Affinity (Ki) 4.5 nM nist.gov

Receptor Binding Kinetics

The interaction between a drug and its receptor is not only defined by its affinity (how tightly it binds) but also by its binding kinetics—the rates at which the drug associates with and dissociates from the receptor. nih.gov These kinetic parameters, the association rate constant (k-on) and the dissociation rate constant (k-off), determine the drug-target residence time (defined as 1/k-off). nih.govresearchgate.net A longer residence time can correlate with a more sustained pharmacological effect, as the drug remains bound to and blocking the receptor for a longer period. nih.govfrontiersin.org

Structure-Activity Relationships of Analogues

The biological activity of methapyrilene is highly dependent on its specific molecular structure. Research into structurally similar compounds (analogues) has revealed that minor chemical modifications can lead to significant changes in pharmacological and toxicological profiles. This highlights a strict structure-activity relationship (SAR). wikipedia.org

The general structural requirements for first-generation H1-antagonists include a diaryl substitution, a connecting atom (like nitrogen in the ethylenediamine series), an alkyl chain, and a terminal tertiary amine, all of which are present in methapyrilene. slideshare.netpharmacy180.com Methapyrilene's structure consists of a pyridine (B92270) ring and a thenyl (thiophene-methyl) group attached to a central nitrogen atom of an ethylenediamine backbone.

Studies were conducted on several analogues where one of these groups was modified:

Thenyldiamine: Identical to methapyrilene but lacks the chlorine atom on the thiophene (B33073) ring that is present in chlorothen.

Chlorothen: Differs from methapyrilene by having a chlorinated thiophene ring instead of a standard thiophene ring.

Methafurylene: The thiophene ring of methapyrilene is replaced by a furan (B31954) ring.

Methaphenilene: The 2-pyridyl group of methapyrilene is replaced by a phenyl group. wikipedia.org

A key finding from long-term studies in F344 rats was that while methapyrilene itself was a potent liver carcinogen, none of these closely related analogues—thenyldiamine, chlorothen, methafurylene, or methaphenilene—induced a significant increase in liver neoplasms under similar experimental conditions. wikipedia.org This suggests that the specific combination of the pyridine ring and the thiophene ring in the methapyrilene molecule is crucial for its carcinogenic activity, and that even small alterations, such as replacing the pyridine with a phenyl group or the thiophene with a furan or chlorinated thiophene group, eliminate this effect. wikipedia.org This demonstrates a very precise structural requirement for the carcinogenicity of methapyrilene, which is separate from its H1-antihistamine activity.

CompoundStructural Modification from MethapyrileneKey Research Finding
Methapyrilene (Reference Compound)Potent H1-antagonist; found to be a liver carcinogen in rats.
Thenyldiamine Structurally very similar (often used interchangeably in older literature).Did not induce liver neoplasms in long-term rat studies. wikipedia.org
Chlorothen Thiophene ring is chlorinated.Did not induce liver neoplasms in long-term rat studies. wikipedia.org
Methafurylene Thiophene ring is replaced by a furan ring.Did not induce liver neoplasms in long-term rat studies. wikipedia.org
Methaphenilene Pyridine ring is replaced by a phenyl ring.Did not induce liver neoplasms in long-term rat studies. wikipedia.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of Methapyrilene hydrochloride. It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. The choice of detector is crucial for sensitivity and selectivity.

HPLC coupled with a fluorescence detector (HPLC-FLD) is a highly sensitive and selective method. nih.gov This technique is ideal for compounds that are naturally fluorescent or can be made fluorescent through chemical modification (derivatization). mdpi.com Analytes are excited by a specific wavelength of light and emit light at a longer wavelength, which is then measured by the detector. nih.gov For a compound like this compound, which is not natively fluorescent, a pre-column or post-column derivatization step would be necessary to introduce a fluorescent tag to the molecule, enabling its detection at very low concentrations. mdpi.com

UV detection is one of the most common methods used in HPLC. nih.gov This technique relies on the principle that many organic compounds, including this compound, absorb light in the ultraviolet (UV) spectrum. The amount of light absorbed by the sample as it passes through the detector cell is proportional to its concentration. nih.gov The selection of an appropriate wavelength, where the analyte shows maximum absorbance, is critical for achieving good sensitivity. science.govresearchgate.net HPLC with UV detection offers a robust and reliable method for the routine quantification of this compound in various samples.

Gas Chromatography (GC) with Nitrogen-Phosphorus Detection

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. For the analysis of nitrogen-containing compounds like this compound, a Nitrogen-Phosphorus Detector (NPD) offers excellent selectivity and sensitivity. scioninstruments.com The NPD is highly specific for compounds containing nitrogen and phosphorus, which significantly reduces background interference from the sample matrix. scioninstruments.com In this method, the sample is injected into the GC, where it is vaporized and separated on a capillary column. As the separated compounds exit the column, the NPD generates a response proportional to the amount of nitrogen present. Methapyrilene has been used as an internal standard in GC-NPD procedures for the analysis of other compounds, demonstrating its suitability for this technique. nyc.gov

Table 1: GC-NPD Parameters for Analysis Involving Methapyrilene
ParameterConditionReference
InstrumentAgilent 6890 Gas Chromatograph nyc.gov
DetectorAgilent 6890 Series Nitrogen-Phosphorus Detector (NPD) nyc.gov
ColumnHP-17 (50% phenyl methylsiloxane), 10.0 m x 0.53 mm x 2 µm nyc.gov
ApplicationUsed as an internal standard in a validated analytical procedure nyc.gov

Mass Spectrometry (MS)

Mass Spectrometry is a highly versatile and sensitive analytical technique that measures the mass-to-charge ratio of ions. It can provide information about the molecular weight and structure of an analyte. MS is often coupled with chromatographic techniques like HPLC or GC for enhanced separation and identification.

Fast-Atom Bombardment (FAB) is a "soft" ionization technique used in mass spectrometry for analyzing non-volatile and thermally unstable compounds. wikipedia.org In FAB-MS, the sample is mixed with a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms, typically xenon or argon. wikipedia.orgumd.edu This process causes the sample molecules to be desorbed from the matrix and ionized, primarily forming protonated molecules [M+H]⁺. wikipedia.org This gentle ionization process results in minimal fragmentation, making it particularly useful for determining the molecular weight of the analyte. taylorfrancis.com FAB-MS has been successfully employed in the characterization of Methapyrilene metabolites, demonstrating its utility in studying the biotransformation of the compound. jst.go.jp

Thermospray (TS) is another soft ionization technique that serves as an effective interface for coupling High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS). wikipedia.orgscripps.edu In this method, the HPLC eluent containing the analyte is passed through a heated capillary tube, where the solvent is rapidly vaporized, creating a supersonic jet of vapor and fine droplets. wikipedia.org Ions are formed in the gas phase either directly from the evaporation of pre-existing ions in solution or with the aid of a chemical ionization source. scripps.edu Thermospray MS is particularly well-suited for the analysis of thermally labile and non-volatile molecules. wikipedia.org This technique has been specifically applied to the characterization of Methapyrilene and its glucuronide metabolites, highlighting its importance in metabolic studies. jst.go.jp

Table 2: Mass Spectrometry Techniques for Methapyrilene Analysis
TechniqueIonization MethodKey Application for MethapyrileneReference
Fast-Atom Bombardment (FAB)Soft ionization using a high-energy neutral atom beamCharacterization of glucuronide metabolites jst.go.jp
Thermospray (TS)Soft ionization via rapid vaporization of HPLC eluentCharacterization of glucuronide metabolites; suitable for HPLC-MS coupling jst.go.jp

Advanced Research Models and Methodologies

In Vitro Hepatocyte Culture Models

In vitro hepatocyte models are indispensable tools for studying the metabolism and toxicity of xenobiotics, providing a bridge between animal studies and human clinical relevance.

Primary rat hepatocytes are a well-established model for investigating the hepatotoxicity of compounds like methapyrilene (B1676370). Studies using these cells have provided significant insights into the molecular mechanisms underlying its toxicity. Interlaboratory research has demonstrated that gene expression profiling in cultured rat primary hepatocytes can distinguish cells treated with high doses of methapyrilene from control cells. This approach highlights the potential of in vitro toxicogenomics as a predictive tool for toxicity assessment.

Proteomic analyses of primary rat hepatocytes treated with methapyrilene have revealed concentration-dependent effects, particularly on mitochondrial proteins. These studies suggest a significant deregulation of amino acid and ammonia (B1221849) metabolism, as well as impacts on mitochondrial energy supply pathways. Notably, these in vitro findings align well with previous in vivo observations, indicating that even non-toxic concentrations of methapyrilene can alter critical metabolic pathways, such as branched-chain amino acid metabolism and the urea (B33335) cycle.

Further research has shown that gene expression profiles from primary rat hepatocytes treated with compounds having similar toxic mechanisms tend to cluster together, suggesting a common transcriptional effect. This underscores the utility of this model in identifying mechanism-specific gene expression markers.

Table 1: Key Research Findings in Primary Rat Hepatocytes Treated with Methapyrilene

Research Area Key Findings
Toxicogenomics Gene expression profiles can differentiate high-dose methapyrilene-treated cells from controls.
Proteomics Methapyrilene induces concentration-dependent effects on mitochondrial proteins and alters intermediary metabolism.
Mechanism of Action Compounds with similar toxicity mechanisms exhibit clustered gene expression profiles.

| Metabolic Pathways | Deregulation of amino acid metabolism, ammonia metabolism, urea cycle, and tricarboxylic acid cycle observed. |

The human-derived HepaRG cell line is a valuable in vitro model for studying human drug metabolism and toxicity, offering a more direct translation to human health. These cells can differentiate into hepatocyte-like cells and express a range of drug-metabolizing enzymes and transporters, making them a suitable surrogate for primary human hepatocytes.

Research investigating the effect of methapyrilene in differentiated HepaRG cells has revealed disturbances in cellular iron homeostasis. Specifically, treatment with methapyrilene led to a decrease in transferrin levels and an increase in ferritin light chain levels. These findings are significant as they mirror the effects observed in in vivo rat studies, suggesting conserved mechanisms of toxicity across species and between in vivo and in vitro systems. Importantly, the reduction in transferrin occurred at low doses of methapyrilene that produced minimal cytotoxicity, suggesting this could be a sensitive biomarker of hepatotoxicity.

While there are similarities in the dysregulation of hepatic iron metabolism, studies have noted minimal overlap in the expression of classic liver toxicity-marker genes between methapyrilene-treated rat livers and HepaRG cells, highlighting important interspecies differences in the broader transcriptional response.

In Silico Prediction Models for Drug-Induced Liver Injury (DILI)

In silico models, which use computer-based simulations and quantitative structure-activity relationships (QSAR), are increasingly used for the early prediction of DILI. mdpi.comresearchgate.net These models leverage large datasets of chemical structures and associated toxicity data to identify molecular fingerprints and physicochemical properties that are predictive of hepatotoxicity. mdpi.com

While specific in silico prediction models exclusively for methapyrilene hydrochloride are not extensively detailed in the literature, it is a compound that is often included in the datasets used to build and validate these models due to its well-documented hepatotoxic profile. For instance, data from studies on methapyrilene's effects on hepatic metabolism are integrated into larger datasets for developing models that can better predict DILI for new chemical entities. acs.org The goal of these models is to create reliable, high-throughput screening methods that can identify potentially hepatotoxic compounds early in the drug development process, thereby reducing late-stage failures. mdpi.comresearchgate.net

Genomic Biomarkers for Toxicity Assessment

Toxicogenomics, the study of how genomes respond to toxic substances, is a powerful tool for identifying biomarkers of toxicity. In the context of methapyrilene, gene expression profiling has been instrumental in understanding its mechanism of hepatotoxicity. nih.gov

Studies in rats have shown that methapyrilene induces significant changes in the expression of genes related to several key cellular pathways. nih.gov These include:

Glutathione Metabolism: Alterations in genes involved in the synthesis and utilization of glutathione, a critical antioxidant, indicate the induction of oxidative stress.

Apoptosis: Changes in the expression of genes that regulate programmed cell death suggest that apoptosis is a component of methapyrilene-induced liver damage.

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular stress responses, and its perturbation by methapyrilene points to its role in mediating the toxic effects.

Regulation of Cell Cycle: Dysregulation of cell cycle genes is consistent with the known carcinogenic effects of methapyrilene, which can induce uncontrolled cell proliferation. nih.govunc.edu

Furthermore, research comparing gene expression in the liver (target tissue) with the kidney (non-target tissue) after methapyrilene exposure helped to isolate gene changes more specifically related to hepatotoxicity. This approach identified patterns of gene expression correlated with endoplasmic reticulum stress and the unfolded protein response as being central to the toxic mechanism.

Table 2: Genomic Biomarkers and Pathways Affected by Methapyrilene

Pathway/Process Implication in Toxicity
Glutathione Metabolism Indicates induction of oxidative stress.
Apoptosis Suggests programmed cell death as a mechanism of cell injury.
MAPK Signaling Involvement of cellular stress response pathways.
Cell Cycle Regulation Dysregulation is linked to carcinogenic potential.

| ER Stress & UPR | Identified as key processes specifically related to hepatotoxicity. |

Machine Learning Models for Toxicity Prediction

Machine learning (ML) models represent a sophisticated evolution of in silico toxicology, capable of learning complex, non-linear relationships from vast datasets to predict various types of toxicity. mdpi.commdpi.com These models can integrate diverse data types, including chemical structure, physicochemical properties, in vitro assay results, and genomic data, to make more accurate predictions of DILI. mdpi.com

While specific machine learning models designed to predict only methapyrilene toxicity are not common, the compound's data is valuable for training broader DILI prediction models. The known hepatotoxicity of methapyrilene serves as a positive control or a reference compound in the development of these algorithms.

Moreover, computational approaches that share principles with machine learning have been directly applied to analyze methapyrilene toxicity data. For example, hierarchical clustering and principal component analysis—unsupervised machine learning techniques—have been successfully used to classify liver samples from methapyrilene-treated rats according to the severity of their toxicity based on gene expression data. nih.gov These methods were sensitive enough to detect low-dose effects that were not apparent through traditional histopathological examination, demonstrating the power of computational analysis in modern toxicology. nih.gov

Q & A

Q. What experimental models are used to study methapyrilene hydrochloride-induced hepatocarcinogenicity?

this compound is studied in male F344/NCr rats administered the compound at 1,000 ppm in feed for up to 89 weeks. Sequential histopathological evaluations (e.g., eosinophilic/basophilic foci, adenomas, carcinomas) are performed at intervals (5–73 weeks), with life-span groups to assess tumor progression. This model replicates dose-dependent hepatocellular carcinoma development and metastasis .

Q. What analytical methods ensure the purity and identity of this compound in research settings?

High-performance liquid chromatography (HPLC) with certified reference standards (e.g., CAS 135-23-9) is used for purity validation. Impurity profiling employs LC-MS to detect derivatives like (2S)-2-amino-4-(methylsulfonyl)butanoic acid. Compliance with pharmacopeial guidelines (e.g., EP impurity standards) ensures reproducibility .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use PPE (gloves, goggles, lab coats), work in fume hoods, and adhere to MedChemExpress guidelines for carcinogen handling. Avoid inhalation/ingestion; store at -20°C in sealed containers. Institutional biosafety committee approval is mandatory for in vivo studies .

Q. How is this compound dosed in chronic toxicity studies?

Dosing ranges from 100–1,000 ppm in feed for rodents, with daily intake up to 200 mg/kg in rats. Monitor survival rates and histopathology at intervals (e.g., 10–40 weeks) to assess tumorigenic thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenicity data across this compound studies?

Discrepancies arise from species-specific metabolism, dosing duration, and histopathological criteria. For example, cholangiocarcinomas were observed only in life-span groups (89+ weeks), while hepatocellular carcinomas emerged earlier. Cross-validate findings with NTP hepatotoxicity studies and control for variables like mitochondrial dysfunction biomarkers .

Q. What molecular mechanisms underlie this compound-induced carcinogenesis?

Mitochondrial dysfunction is implicated, with Regaud’s stain showing increased mitochondrial density in preneoplastic hepatocytes. Gamma-glutamyl transpeptidase (gamma-GT) activity is elevated in foci/adenomas/carcinomas, while alpha-fetoprotein expression is restricted to advanced carcinomas. These suggest dual pathways: metabolic disruption and oncogenic protein dysregulation .

Q. What methodologies validate histochemical biomarkers in this compound studies?

Immunoperoxidase staining for alpha-fetoprotein and gamma-GT activity assays are standard. Validate specificity using negative controls (non-neoplastic liver tissue) and correlate with tumor progression timelines. Quantify mitochondrial density via electron microscopy in Regaud’s-stained sections .

Q. How do impurity profiles affect reproducibility in this compound research?

Impurities like methapyrilene fumarate (CAS 33032-12-1) or degradation byproducts can confound results. Use LC-MS with reference standards (e.g., DRE-C14996000) to quantify impurities. Cross-check with pharmacopeial monographs (e.g., EP, USP) to ensure batch-to-batch consistency .

Methodological Best Practices

  • Experimental Design: Include life-span cohorts to capture late-stage tumors (e.g., cholangiocarcinomas) and use sequential sacrifice intervals to track lesion progression .
  • Data Analysis: Apply IHC quantification software (e.g., ImageJ) to standardize gamma-GT/alpha-fetoprotein scoring. Use survival curves and Kaplan-Meier analysis for tumor latency .
  • Reproducibility: Document impurity profiles, reference standard sources (e.g., LGC Standards), and histopathology protocols in supplementary materials per Beilstein Journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.